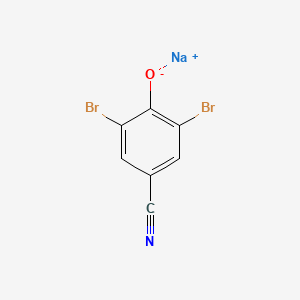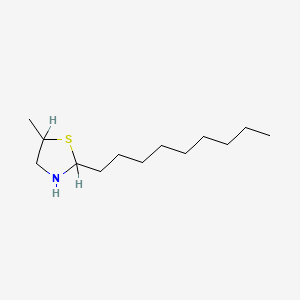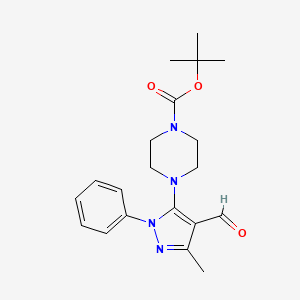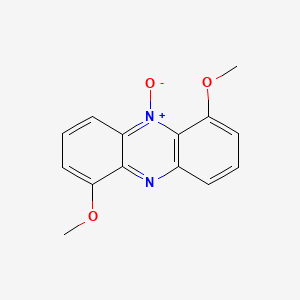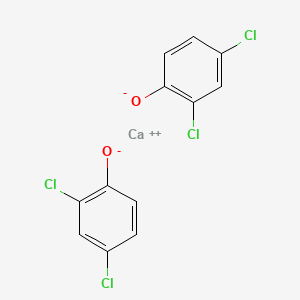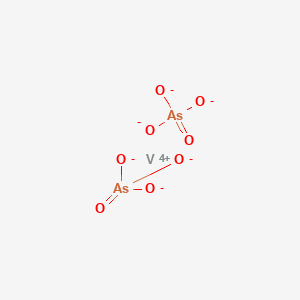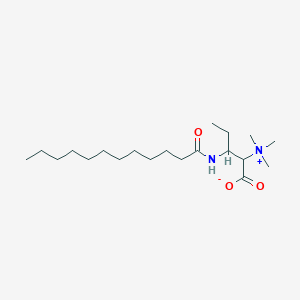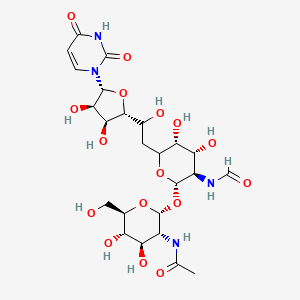
Corynetoxin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Corynetoxins are toxic glycolipids produced by the bacterium Rathayibacter toxicus. These compounds are primarily associated with annual ryegrass toxicity, a severe neurologic disorder affecting livestock such as sheep and cattle . Corynetoxins are part of the tunicamycin group of antibiotics and are known for their potent inhibition of protein glycosylation .
Preparation Methods
Corynetoxins are naturally produced by Rathayibacter toxicus in association with the seed gall nematode Anguina agrostis. The bacterium colonizes bacterial galls induced by the nematode in annual ryegrass (Lolium rigidum) . Industrial production methods for corynetoxins involve the cultivation of Rathayibacter toxicus in controlled environments, followed by extraction and purification using techniques such as high-performance liquid chromatography .
Chemical Reactions Analysis
Corynetoxins undergo various chemical reactions, including:
Oxidation: Corynetoxins can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within corynetoxins, altering their biological activity.
Substitution: Substitution reactions can occur at specific sites within the corynetoxin molecule, leading to the formation of new compounds with different properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . Major products formed from these reactions include modified corynetoxins with altered biological activities.
Scientific Research Applications
Corynetoxins have several scientific research applications:
Chemistry: Corynetoxins are used as model compounds to study the mechanisms of protein glycosylation inhibition.
Biology: Researchers use corynetoxins to investigate the interactions between bacteria, nematodes, and host plants.
Medicine: Corynetoxins are studied for their potential therapeutic applications, particularly in targeting glycosylation pathways in cancer cells.
Mechanism of Action
Corynetoxins exert their effects by inhibiting protein glycosylation, a critical process in the synthesis of glycoproteins. The mechanism involves the inhibition of the enzyme UDP-N-acetylglucosamine-1-phosphate transferase (MraY), which is essential for the formation of lipid-linked oligosaccharides . This inhibition disrupts the synthesis of glycoproteins, leading to cellular dysfunction and toxicity.
Comparison with Similar Compounds
Corynetoxins are similar to other tunicamycin-like antibiotics, such as tunicamycin, streptovirudin, and MM 19290 . corynetoxins are unique in their association with Rathayibacter toxicus and their specific role in annual ryegrass toxicity. Unlike other tunicamycin-like compounds, corynetoxins are primarily studied in the context of agricultural and veterinary sciences.
Similar Compounds
- Tunicamycin
- Streptovirudin
- MM 19290
Corynetoxins stand out due to their specific biological origin and their unique role in causing annual ryegrass toxicity .
Properties
CAS No. |
82196-90-5 |
|---|---|
Molecular Formula |
C24H36N4O16 |
Molecular Weight |
636.6 g/mol |
IUPAC Name |
N-[(2R,3R,4R,5S,6R)-2-[(2S,3R,4R,5R)-6-[2-[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl]-3-formamido-4,5-dihydroxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C24H36N4O16/c1-7(31)26-13-17(37)15(35)10(5-29)42-23(13)44-22-12(25-6-30)16(36)14(34)9(41-22)4-8(32)20-18(38)19(39)21(43-20)28-3-2-11(33)27-24(28)40/h2-3,6,8-10,12-23,29,32,34-39H,4-5H2,1H3,(H,25,30)(H,26,31)(H,27,33,40)/t8?,9?,10-,12-,13-,14+,15-,16-,17-,18+,19-,20-,21-,22+,23-/m1/s1 |
InChI Key |
WQLKWNVBCAMBSA-QTONSFHWSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1O[C@H]2[C@@H]([C@H]([C@H](C(O2)CC([C@@H]3[C@H]([C@H]([C@@H](O3)N4C=CC(=O)NC4=O)O)O)O)O)O)NC=O)CO)O)O |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2C(C(C(C(O2)CC(C3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)O)O)O)NC=O)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


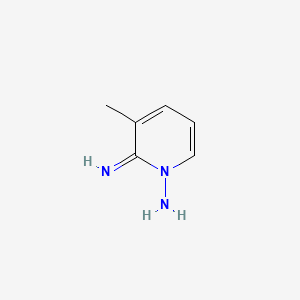
![2-Cyano-N-[(propylamino)carbonyl]acetamide](/img/structure/B12649413.png)
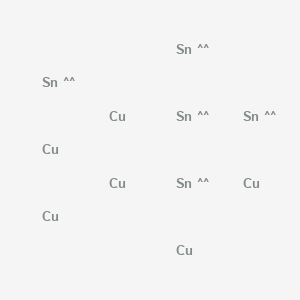
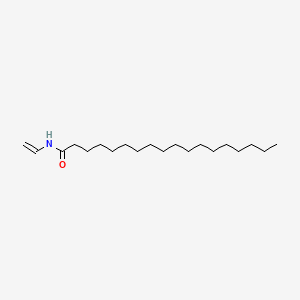

![1-(6-Bromoimidazo[1,2-a]pyrazin-2-yl)ethanone](/img/structure/B12649433.png)
